molecular formula C28H30N2O6 B8801658 Pemafibrate racemate

Pemafibrate racemate

Cat. No.: B8801658
M. Wt: 490.5 g/mol
InChI Key: ZHKNLJLMDFQVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution of Peroxisome Proliferator-Activated Receptor Alpha Agonists

The journey of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonists began with the discovery of a class of lipid-lowering drugs known as fibrates. uscjournal.comnih.gov Initially, the precise mechanism of fibrates was not fully understood, but they were later identified as ligands for PPARα. uscjournal.com By activating PPARα, fibrates influence the transcription of several genes involved in lipid and lipoprotein metabolism. uscjournal.comahajournals.org

The activation of PPARα leads to several key metabolic changes:

Increased Lipoprotein Lipase (B570770) (LPL) and Apolipoprotein (apo) A-V production : This enhances the breakdown of triglyceride-rich lipoproteins.

Decreased apo C-III levels : As apo C-III is an inhibitor of LPL, its reduction further contributes to triglyceride catabolism.

Increased production of apoA-I and apoA-II : These are the primary apolipoproteins of high-density lipoprotein (HDL), and their increased synthesis contributes to higher HDL-cholesterol (HDL-C) levels and stimulates reverse cholesterol transport. ahajournals.org

This mechanism made fibrates, such as fenofibrate (B1672516) and gemfibrozil, effective for treating hypertriglyceridemia. ahajournals.org However, the first-generation fibrates are considered relatively non-specific and less potent activators of PPARs. ahajournals.orgjst.go.jp This lack of selectivity and potency has been linked to certain limitations and off-target effects, which prompted the scientific community to seek more advanced therapeutic agents. researchgate.net The quest for compounds with a more favorable profile led to the evolution from these early agonists to more refined molecules. ahajournals.orgnih.gov

Concept of Selective Peroxisome Proliferator-Activated Receptor Alpha Modulators (SPPARMα)

The limitations of traditional fibrates spurred the development of a new therapeutic strategy centered on the concept of Selective Peroxisome Proliferator-Activated Receptor Alpha Modulators (SPPARMα). researchgate.net The core idea behind SPPARMα is to create compounds that modulate the receptor's activity with high selectivity and potency, thereby maximizing the therapeutic benefits while minimizing undesirable off-target effects. researchgate.netresearchgate.netnih.gov

Unlike conventional agonists, which may have a more generalized interaction with the receptor, SPPARMα agents are designed to induce a specific conformational change in the PPARα ligand-binding domain. ahajournals.orgyoutube.com This precise interaction influences the recruitment of coactivator and corepressor proteins to the receptor complex. youtube.com By selectively regulating which target genes are activated or repressed, a SPPARMα can theoretically fine-tune the biological response to achieve a better efficacy and safety balance. researchgate.netelsevier.es This approach represents a shift from broad receptor activation to a more targeted and nuanced modulation of gene transcription. researchgate.netyoutube.com The development of these modulators is based on a deeper understanding of the molecular interactions between ligands and the PPARα receptor. researchgate.netresearchgate.net

Pemafibrate (B1668597) Racemate: Context and Research Significance

Pemafibrate is the realization of the SPPARMα concept. researchgate.net Developed by Kowa Company, Ltd. in Japan, it is a novel, highly potent, and selective PPARα modulator. patsnap.comresearchgate.net Extensive screening of over 1,500 compounds led to the identification of pemafibrate as a compound with exceptionally potent and selective PPARα activity.

Pemafibrate racemate is the racemic mixture of pemafibrate. probechem.com Research has shown that pemafibrate is significantly more potent than conventional fibrates. For instance, it activates human PPARα with an EC50 (half-maximal effective concentration) of 1 nM. probechem.comchemicalbook.com Its selectivity for PPARα is over 1,000 times greater than for the other PPAR subtypes, γ and δ. chemsrc.com This high potency and selectivity are attributed to its unique Y-shaped molecular structure, which allows it to fit snugly within the ligand-binding pocket of PPARα, leading to a distinct pattern of gene expression compared to the more linear structure of older fibrates like fenofibrate. youtube.com

The research significance of pemafibrate lies in its potential to more effectively manage dyslipidemia, particularly atherogenic dyslipidemia characterized by high triglycerides and low HDL-C. researchgate.netelsevier.es Its development provides a valuable tool for studying the specific consequences of selective PPARα modulation on lipid metabolism, inflammation, and cardiovascular risk. researchgate.net Unlike many conventional fibrates that are primarily excreted by the kidneys, pemafibrate is metabolized in the liver and excreted into the bile, which is a significant differentiating pharmacokinetic characteristic. jst.go.jpelsevier.es

Data Tables

Table 1: Comparative Potency and Selectivity of PPARα Agonists
CompoundTypePPARα Activation (EC50, nM)Selectivity for PPARα vs. PPARγ/δ
FenofibrateFibrate (Conventional Agonist)>2500 alzdiscovery.orgLess selective jst.go.jp
PemafibrateSPPARMα1 chemicalbook.comchemsrc.com>1000-fold more selective for α over γ and δ chemsrc.com
Table 2: Physicochemical Properties of this compound
PropertyValue
CAS Number848258-31-1 probechem.com
Molecular FormulaC28H30N2O6 probechem.com
Molecular Weight490.5476 g/mol probechem.com
AppearanceSolid probechem.com
SolubilitySoluble in DMSO chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H30N2O6

Molecular Weight

490.5 g/mol

IUPAC Name

2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoic acid

InChI

InChI=1S/C28H30N2O6/c1-3-25(27(31)32)35-23-9-6-8-20(18-23)19-30(28-29-24-10-4-5-11-26(24)36-28)16-7-17-34-22-14-12-21(33-2)13-15-22/h4-6,8-15,18,25H,3,7,16-17,19H2,1-2H3,(H,31,32)

InChI Key

ZHKNLJLMDFQVHJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Stereochemical Considerations in Pemafibrate Racemate Research

Enantiomeric Composition and Biological Activities

Pemafibrate (B1668597) is the (R)-enantiomer of the compound, and it is a potent agonist of PPARα. invivochem.com The biological activity of pemafibrate and its corresponding (S)-enantiomer has been evaluated, demonstrating significant stereoselectivity in their interaction with the PPARα receptor.

Research has shown that the (R)-enantiomer of pemafibrate is a highly potent activator of human PPARα. In contrast, the (S)-enantiomer exhibits significantly lower activity. A deliberation report from the Japanese Pharmaceutical and Medical Devices Agency (PMDA) highlighted the difference in the half-maximal effective concentration (EC50) for human PPARα activation between the two enantiomers. pmda.go.jp

EnantiomerEC50 for Human PPARα Activation (µmol/L)
(R)-enantiomer (Pemafibrate)0.00080
(S)-enantiomer0.64

This data clearly indicates that the (R)-enantiomer is substantially more potent in activating the target receptor than the (S)-enantiomer. The EC50 value for the racemate of pemafibrate has been reported to be 1 nM for human PPARα. medchemexpress.comprobechem.com

Comparative Pharmacological Activity of Pemafibrate Enantiomers versus Racemate in Preclinical Models

Preclinical studies have primarily focused on the pharmacological activity of pemafibrate, the active (R)-enantiomer, often in comparison to other fibrates like fenofibrate (B1672516). These studies have demonstrated the potent triglyceride-lowering effects of pemafibrate in various animal models.

In male Sprague-Dawley rats with fructose-induced hypertriglyceridemia, pemafibrate demonstrated a dose-dependent reduction in plasma triglyceride concentrations. pmda.go.jpinotiv.com Similarly, in male Zucker fatty rats, pemafibrate also dose-dependently decreased plasma triglycerides. pmda.go.jp In male beagle dogs, pemafibrate showed a significant plasma triglyceride-lowering effect. pmda.go.jp

Preclinical ModelFindingCitation
Fructose-loaded Sprague-Dawley ratsPemafibrate dose-dependently decreased plasma triglyceride concentrations. The ED50 was 0.14 mg/kg. pmda.go.jp
Male Zucker fatty ratsPemafibrate at ≥0.3 mg/kg significantly decreased plasma triglyceride concentrations compared to vehicle. pmda.go.jp
Male beagle dogsPemafibrate at ≥0.03 mg/kg showed a significant plasma triglyceride-lowering effect. pmda.go.jp

Molecular Mechanisms of Peroxisome Proliferator Activated Receptor Alpha Activation by Pemafibrate

Ligand Binding and Receptor Conformation Dynamics

The interaction between pemafibrate (B1668597) and PPARα is characterized by high affinity and specificity, leading to distinct conformational changes in the receptor that are crucial for its activity.

Binding Affinity and Subtype Selectivity (PPARα, PPARγ, PPARδ)

Pemafibrate exhibits a strong binding affinity for human PPARα, with a reported EC50 of 1 nM. medchemexpress.cominvivochem.com This potency is significantly higher, over 2500 times stronger, than that of fenofibric acid, the active form of fenofibrate (B1672516). researchgate.net Its selectivity for PPARα over other PPAR subtypes is a key feature. It is more than 1000-fold selective for PPARα compared to PPARγ and PPARδ. invivochem.com Specifically, the EC50 for human PPARγ is greater than 10 μM, and for human PPARδ, it is 1.7 μM, highlighting its pronounced selectivity for the alpha subtype. medchemexpress.com This high selectivity is attributed to its unique Y-shaped structure, which allows it to bind firmly within the ligand-binding pocket of PPARα. researchgate.net

Table 1: Binding Affinity of Pemafibrate for PPAR Subtypes

PPAR Subtype EC50 (Concentration for 50% activation)
h-PPARα 1 nM medchemexpress.cominvivochem.com
h-PPARγ >10 μM medchemexpress.com
h-PPARδ 1.7 μM medchemexpress.com

This table is interactive. Click on the headers to sort the data.

Ligand-Induced Conformational Changes in PPARα

The binding of pemafibrate to the Y-shaped ligand-binding domain of PPARα induces significant conformational changes in the receptor. nih.gov This interaction is likened to a locked key, where the Y-shaped pemafibrate molecule fits securely into the entire cavity of the ligand-binding pocket. This strong binding exposes a new region on the PPARα protein, which facilitates the recruitment of co-activators.

X-ray crystallography studies have revealed that pemafibrate binds to the ligand-binding pocket in a Y-shaped conformation. mdpi.com A notable feature of this interaction is the flexibility of the phenoxyalkyl group of pemafibrate. In the absence of a coactivator, this part of the molecule is highly flexible. mdpi.com However, upon the binding of a coactivator, such as the steroid receptor coactivator-1 (SRC-1), the conformation of the phenoxyalkyl group becomes fixed. mdpi.com This "induced-fit" mechanism, where the ligand's conformation adapts to the binding of a coactivator, is thought to contribute to the coactivator-dependent activation and the selective nature of pemafibrate as a SPPARMα. mdpi.com

Transcriptional Regulation via PPARα-Retinoid X Receptor (RXR) Heterodimerization

Once activated by pemafibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR), another nuclear receptor. patsnap.com This complex is central to the transcriptional regulation of target genes.

Peroxisome Proliferator Response Element (PPRE) Interactions and Gene Regulation

The PPARα-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. oup.compatsnap.com PPREs are typically composed of two AGGTCA-like sequences arranged as a direct repeat with a single nucleotide spacer (DR1). plos.org PPARα binds to the 5' half-site, while RXR binds to the 3' half-site. oup.com

In the absence of a ligand, the PPARα-RXR heterodimer can bind to PPREs and recruit corepressor proteins, which silences the transcription of target genes. oup.com Upon binding of a ligand like pemafibrate, the corepressor complex is released, and coactivator complexes are recruited. oup.com This switch from repression to activation initiates the transcription of genes involved in various metabolic processes. oup.com

Modulation of Gene Expression Profiles Associated with Metabolic Pathways

The activation of PPARα by pemafibrate leads to the upregulation of a wide array of genes involved in lipid and glucose metabolism. nih.govnih.gov Global gene expression analyses in human hepatocytes and mouse liver have shown that pemafibrate induces genes related to fatty acid uptake, binding, and both mitochondrial and peroxisomal oxidation, as well as ketogenesis. nih.govresearchgate.net

Key genes upregulated by pemafibrate include:

Genes for fatty acid catabolism: Pemafibrate enhances the expression of genes involved in the breakdown of fatty acids, such as those for β-oxidation. This leads to a reduction in circulating triglycerides. patsnap.com

Lipoprotein lipase (B570770) (LPL): Pemafibrate increases the synthesis of LPL, an enzyme that hydrolyzes triglycerides in chylomicrons and very-low-density lipoproteins (VLDL). plos.org It also reduces the levels of apo C-III and Angptl3, which are inhibitors of LPL.

ATP-binding cassette transporter A1 (ABCA1): This gene is involved in the formation of high-density lipoprotein (HDL) cholesterol, and its expression is increased by pemafibrate. nih.gov

Fibroblast growth factor 21 (FGF21): Pemafibrate increases the expression and serum levels of FGF21, a hormone involved in fatty acid oxidation and the regulation of VLDL secretion. nih.gov

Very-low-density lipoprotein receptor (VLDLR): The expression of this receptor, which is involved in the uptake of triglyceride-rich lipoproteins, is induced by pemafibrate. nih.gov

HMGCS2 and PDK4: In human hepatocytes, pemafibrate most profoundly induces HMGCS2, a key enzyme in ketogenesis, and PDK4, which regulates glucose oxidation. nih.govresearchgate.net

Table 2: Key Genes Modulated by Pemafibrate via PPARα Activation

Gene Function Effect of Pemafibrate
LPL Triglyceride hydrolysis plos.org Upregulation
Apo C-III LPL inhibitor Downregulation
Angptl3 LPL inhibitor Downregulation
ABCA1 HDL formation nih.gov Upregulation nih.gov
FGF21 Fatty acid oxidation, VLDL regulation nih.gov Upregulation nih.gov
VLDLR Lipoprotein uptake nih.gov Upregulation nih.gov
HMGCS2 Ketogenesis nih.govresearchgate.net Upregulation nih.govresearchgate.net
PDK4 Glucose oxidation regulation nih.govresearchgate.net Upregulation nih.govresearchgate.net

This table is interactive. Click on the headers to sort the data.

Downstream Signaling Pathways and Effector Molecules

The activation of PPARα by pemafibrate triggers a cascade of downstream signaling pathways and influences various effector molecules, extending its effects beyond direct gene transcription.

One important downstream effect is the activation of the endothelial nitric oxide synthase (eNOS) signaling pathway in the endothelium. plos.org Pemafibrate can directly stimulate eNOS, and it also increases the hepatic expression and circulating levels of FGF21, which in turn promotes eNOS activation. plos.org This contributes to improved endothelial function.

Furthermore, PPARα activation by pemafibrate has anti-inflammatory effects. patsnap.com It can negatively regulate the activity of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). jst.go.jp By interfering with these pathways, pemafibrate can suppress the expression of inflammatory cytokines. jst.go.jp For instance, pemafibrate has been shown to reduce the expression of the cell adhesion molecule VCAM-1, which is involved in the recruitment of immune cells during inflammation. scispace.com

Table of Mentioned Compounds

Compound Name
Pemafibrate racemate
Pemafibrate
Fenofibrate
Fenofibric acid
Retinoid X receptor
Steroid receptor coactivator-1
Apo C-III
Angptl3
Endothelial nitric oxide synthase
Nuclear factor-kappa B
Activator protein-1

Enhancement of Fatty Acid Oxidation and Mitochondrial Beta-Oxidation

A primary molecular effect of pemafibrate-mediated PPARα activation is the significant enhancement of fatty acid catabolism. nih.gov PPARα governs the expression of a suite of genes integral to both peroxisomal and mitochondrial β-oxidation pathways. Pemafibrate upregulates the expression of genes related to the β-oxidation of fatty acids, which consequently lowers fatty acid levels within the liver. nih.govmdpi.com

Key genes and proteins upregulated by pemafibrate include:

Acyl-CoA Synthase (ACS): This enzyme is crucial for the initial step of activating fatty acids by converting them into acyl-CoA esters, preparing them for transport and oxidation.

Carnitine Palmitoyltransferase I (CPT1): As the rate-limiting enzyme for mitochondrial fatty acid oxidation, CPT1 facilitates the transport of long-chain fatty acids into the mitochondrial matrix where β-oxidation occurs. nih.gov Studies have shown that PPARα agonists significantly induce hepatic CPT1 expression. nih.gov

By stimulating these pathways, pemafibrate effectively increases the breakdown of fatty acids for energy. patsnap.com Research demonstrates that pemafibrate stimulates mitochondrial fatty acid β-oxidation in both liver and muscle cells. mdpi.comnih.gov This enhanced rate of fatty acid oxidation is a core mechanism contributing to its lipid-lowering effects. researchgate.net

Table 1: Key Genes in Fatty Acid Oxidation Modulated by Pemafibrate-Activated PPARα

Gene/ProteinFunctionEffect of Pemafibrate Activation
Acyl-CoA Synthase (ACS)Activates fatty acids to acyl-CoA esters. Upregulation
Carnitine Palmitoyltransferase I (CPT1)Rate-limiting enzyme for mitochondrial fatty acid transport. nih.govUpregulation nih.gov

Regulation of Lipid Turnover and Hepatic Very Low-Density Lipoprotein (VLDL) Production

Pemafibrate actively stimulates lipid turnover in the liver. termedia.plnih.gov This is a direct consequence of the enhanced fatty acid oxidation described previously. By increasing the catabolism of fatty acids, pemafibrate reduces the hepatic pool of fatty acids that serve as substrates for the synthesis of triglycerides. mdpi.com

This reduction in available fatty acids leads to a significant attenuation of hepatic very low-density lipoprotein (VLDL) production and secretion. nih.gov VLDL particles are the primary carriers of endogenously synthesized triglycerides from the liver to peripheral tissues. Therefore, by inhibiting VLDL secretion, pemafibrate directly contributes to lowering circulating triglyceride levels. termedia.plnih.govmdpi.com

Furthermore, preclinical studies indicate that pemafibrate may also enhance the catabolism of existing VLDL particles and their remnants. mdpi.com This is achieved by upregulating the expression of the VLDL receptor, which mediates the uptake of these lipoprotein particles into the liver. mdpi.com

Induction of Uncoupling Protein 3 (UCP3) Expression

Research in rodent models of nonalcoholic steatohepatitis (NASH) has demonstrated that pemafibrate treatment leads to the upregulation of Uncoupling Protein 3 (UCP3) expression in the liver. nih.govwindows.net UCP3 is a member of the mitochondrial carrier protein family and is primarily expressed in skeletal muscle, brown adipose tissue, and the heart. physiology.org

The induction of UCP3 by pemafibrate is linked to the modulation of lipid turnover and energy metabolism. nih.gov While uncoupling proteins can dissipate the proton gradient across the inner mitochondrial membrane to produce heat (thermogenesis), the role of UCP3 is thought to be more complex. physiology.org Some evidence suggests that the upregulation of UCP3 during conditions of high fatty acid availability, such as fasting or treatment with PPARα agonists, is linked to facilitating the oxidation of fatty acids and protecting mitochondria from lipid-induced oxidative stress, rather than solely for thermogenesis. nih.gov The increased expression of UCP3 coincides with a metabolic shift towards fatty acid oxidation.

Fibroblast Growth Factor 21 (FGF21) Pathway Activation

A significant mechanism of pemafibrate action involves the activation of the Fibroblast Growth Factor 21 (FGF21) pathway. nih.govmdpi.com FGF21 is a hormone predominantly secreted by the liver that functions as a potent metabolic regulator. nih.govjst.go.jp The expression of the FGF21 gene is regulated by PPARα. nih.govmdpi.com

Pemafibrate administration has been shown to activate PPARα transcriptional activity in the liver, which in turn significantly increases both the hepatic expression and circulating plasma levels of FGF21. nih.govmdpi.comnih.gov This activation of the FGF21 pathway contributes to the metabolic benefits of pemafibrate in several ways:

Stimulation of Fatty Acid Oxidation: FGF21 itself is involved in promoting the β-oxidation of fatty acids. nih.govmdpi.com

Reduction of VLDL Secretion: FGF21 helps to reduce VLDL secretion from the liver, complementing the direct effects of PPARα activation on this process. nih.govmdpi.com

Thermogenesis: FGF21 can activate thermogenesis in adipose tissue, contributing to increased energy expenditure. mdpi.com

Modulation of Apolipoproteins (ApoB, ApoC-III, Angptl3) and Niemann-Pick C1-Like-1 (NPC1L1)

Pemafibrate, through PPARα activation, exerts precise control over several key proteins involved in the synthesis, transport, and metabolism of lipoproteins. nih.gov

Apolipoprotein B (ApoB): Pemafibrate has been shown to reduce the mRNA expression of ApoB in the small intestine. nih.gov This leads to a reduction in circulating levels of ApoB48, the structural protein for chylomicrons, thereby decreasing post-meal lipid levels. Clinical studies confirm that pemafibrate significantly reduces plasma ApoB levels.

Apolipoprotein C-III (ApoC-III): Pemafibrate decreases the hepatic expression and plasma levels of ApoC-III. nih.govmdpi.com Since ApoC-III is a potent inhibitor of lipoprotein lipase (LPL)—the primary enzyme responsible for hydrolyzing triglycerides in lipoproteins—its reduction leads to enhanced LPL activity. nih.gov This disinhibition accelerates the catabolism of triglyceride-rich lipoproteins like chylomicrons and VLDL. nih.govmdpi.com

Angiopoietin-like protein 3 (Angptl3): Similar to ApoC-III, Angptl3 is an inhibitor of LPL. nih.gov Pemafibrate reduces serum levels of Angptl3, further contributing to the enhancement of LPL-mediated triglyceride clearance. nih.gov

Niemann-Pick C1-Like-1 (NPC1L1): Pemafibrate attenuates postprandial hyperlipidemia by inhibiting the mRNA expression of the intestinal cholesterol transporter NPC1L1. nih.govmdpi.com NPC1L1 is essential for the absorption of dietary and biliary cholesterol in the small intestine. nih.govunizg.hr By suppressing its expression, pemafibrate reduces cholesterol absorption, which in turn limits the synthesis and secretion of chylomicrons. nih.govmdpi.com

Table 2: Modulation of Key Proteins in Lipid Metabolism by Pemafibrate

ProteinPrimary LocationFunctionEffect of Pemafibrate
ApoB Intestine, LiverStructural protein for chylomicrons (ApoB48) and VLDL (ApoB100). nih.govDownregulation of intestinal expression. nih.gov
ApoC-III LiverInhibitor of Lipoprotein Lipase (LPL). nih.govmdpi.comDownregulation of expression and plasma levels. nih.govmdpi.com
Angptl3 LiverInhibitor of Lipoprotein Lipase (LPL). nih.govReduction in serum levels. nih.gov
NPC1L1 Small IntestineMediates intestinal cholesterol absorption. nih.govunizg.hrDownregulation of mRNA expression. nih.govmdpi.com

Cellular and Biochemical Investigations of Pemafibrate Effects

In Vitro Studies on Lipid Metabolism Modulation

Pemafibrate (B1668597) demonstrates robust effects on lipid metabolism at the cellular level, primarily through its action on hepatocytes and macrophages. These actions collectively contribute to a more favorable lipid profile by targeting triglyceride synthesis, clearance, and cholesterol transport.

In vitro studies using hepatocyte models have been crucial in delineating the effects of pemafibrate on liver lipid metabolism. Research shows that pemafibrate can prevent steatosis, or the accumulation of fat, in hepatic tissue. researchgate.netnih.gov It achieves this by upregulating the expression of genes involved in lipid metabolism. researchgate.netnih.gov Specifically, pemafibrate administration in cellular models has been shown to reduce both intracellular and secreted triglyceride levels. researchgate.netnih.gov This is partly accomplished by inhibiting the secretion of very low-density lipoprotein (VLDL) from liver cells. d-nb.info Furthermore, treatment with pemafibrate has been observed to increase hepatic levels of NAD+ and NADH, indicating a modulation of the cellular redox state and energy metabolism which is intertwined with lipid processing. researchgate.netnih.gov

Table 1: Summary of Pemafibrate Effects on Hepatocyte Lipid Metabolism

Parameter Observed Effect Cellular Consequence
Gene Expression Upregulation of lipid metabolism-related genes Enhanced fatty acid oxidation and lipid turnover
Triglyceride Levels Reduction in hepatic triglycerides Prevention of fat globule deposition (steatosis)
VLDL Secretion Inhibition Reduced export of triglycerides into circulation

| Energy Metabolism | Increased NAD+/NADH levels | Modulation of hepatic metabolic state |

Data derived from studies on hepatic cell models and animal liver tissue analysis. researchgate.netnih.gov

The process of reverse cholesterol transport (RCT), where excess cholesterol is removed from peripheral cells and transported back to the liver, is critical for preventing atherosclerosis. Macrophages, particularly when they become lipid-laden foam cells, are key players in this process. In vitro studies using primary human macrophages have demonstrated that pemafibrate actively promotes cholesterol efflux from these cells to high-density lipoprotein (HDL). nih.gov This enhancement of cholesterol efflux capacity (CEC) is a key anti-atherogenic property. nih.gov The mechanism involves the activation of PPARα, which in turn upregulates the expression of cholesterol transporters like ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1), crucial mediators of cholesterol transfer to apoA-I and HDL particles, respectively. frontiersin.org

Table 2: Impact of Pemafibrate on Macrophage Cholesterol Efflux

Cellular Model Treatment Key Finding Implied Mechanism

| Primary Human Macrophages | Pemafibrate | Increased cholesterol efflux to HDL | PPARα-mediated upregulation of cholesterol transporters (e.g., ABCA1, ABCG1) |

Findings are based on in vitro experiments with human macrophage cells. nih.gov

Pemafibrate significantly influences the catabolism of triglyceride-rich lipoproteins (TRLs) like chylomicrons and VLDL by enhancing the activity of lipoprotein lipase (B570770) (LPL). alzdiscovery.orgd-nb.info LPL is the primary enzyme responsible for hydrolyzing triglycerides in the bloodstream. In vitro and preclinical models show that pemafibrate administration increases LPL synthesis and activity. d-nb.info This is achieved through PPARα activation, which not only boosts the transcription of the LPL gene but also reduces the expression of LPL inhibitors, such as apolipoprotein C-III (apoC-III). alzdiscovery.orgd-nb.info By activating LPL, pemafibrate accelerates the clearance of TRLs from the circulation, a primary mechanism for its triglyceride-lowering effect. d-nb.infonih.gov

Table 3: Pemafibrate's Influence on LPL and Triglyceride Catabolism

Factor Effect of Pemafibrate Biochemical Outcome
LPL Synthesis/Activity Increased Enhanced hydrolysis of triglycerides in TRLs
ApoC-III (LPL Inhibitor) Decreased Expression Reduced inhibition of LPL activity

| TRL Catabolism | Accelerated | Faster clearance of chylomicrons and VLDL from plasma |

Data compiled from preclinical and in vitro studies on lipoprotein metabolism. alzdiscovery.orgd-nb.info

Cholesterol Efflux from Macrophage Models

Cellular Anti-Inflammatory and Anti-Oxidative Mechanisms

Beyond its effects on lipids, pemafibrate exhibits significant anti-inflammatory properties at the cellular level. These effects are particularly evident in immune cells of the central nervous system and through the modulation of key inflammatory signaling pathways.

Microglia are the resident immune cells of the brain, and their activation is a hallmark of neuroinflammation. mdpi.comfrontiersin.org In vitro studies using microglial cell lines have shown that pemafibrate potently suppresses their activation. nih.gov When microglia are stimulated, they can adopt a pro-inflammatory phenotype, releasing cytokines that can be neurotoxic. frontiersin.orgfrontiersin.org Pemafibrate treatment has been demonstrated to inhibit the expression of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), in activated microglial cells. nih.gov This suppressive effect on cytokine production is directly linked to its function as a PPARα modulator; experiments using PPARα knockdown have reversed the anti-inflammatory effects of pemafibrate, confirming the pathway's dependence on this receptor. nih.gov

Table 4: Modulation of Microglial Activity by Pemafibrate

Cellular State Effect of Pemafibrate Key Molecular Change
Microglial Activation Suppression Reduced transition to a pro-inflammatory state
Cytokine Production Decreased IL-6 Expression Attenuation of the inflammatory response

| PPARα Dependence | Effect reversed by PPARα knockdown | Confirms the mechanism is PPARα-dependent |

Findings based on research using microglial cell lines. nih.gov

The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammatory responses, controlling the transcription of numerous pro-inflammatory genes. clinicaleducation.orgfrontiersin.org A key step in its activation is the phosphorylation and subsequent degradation of its inhibitor, IκBα, which allows NF-κB to translocate to the nucleus. frontiersin.org Cellular studies have revealed that pemafibrate potently suppresses the phosphorylation of NF-κB in microglial cells. nih.gov By inhibiting this critical phosphorylation step, pemafibrate effectively blocks the activation of the NF-κB pathway, thereby preventing the transcription of its target inflammatory genes. This action represents a core component of pemafibrate's anti-inflammatory mechanism. nih.gov

Table 5: Pemafibrate's Effect on the NF-κB Signaling Pathway

Target Molecule/Process Effect of Pemafibrate Cellular Outcome
NF-κB Phosphorylation Potent Suppression Inhibition of NF-κB activation

| Inflammatory Gene Transcription | Downregulation | Reduced production of pro-inflammatory mediators |

Data from a study on microglial cell signaling pathways. nih.gov

Modulation of Vascular Cell Adhesion Molecule-1 (VCAM-1) Expression

Pemafibrate has demonstrated the ability to modulate the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key protein in inflammatory processes, across various cellular and preclinical models. VCAM-1 is expressed by endothelial cells and plays a crucial role in the adhesion and transmigration of leukocytes, thereby contributing to inflammation in the vascular wall. e-enm.orgplos.org

In a mouse model of non-alcoholic steatohepatitis (NASH), treatment with pemafibrate led to a reduction in the expression of VCAM-1. nih.govscispace.com This effect was observed alongside a decrease in myeloid cell markers and genes related to inflammation and fibrosis. nih.govscispace.com Transcriptome analysis of the livers from these mice confirmed that VCAM-1 levels, which were elevated in the control group, were significantly reduced following pemafibrate administration. scispace.com This suggests that pemafibrate may help prevent the recruitment of inflammatory monocytes. scispace.com

Further cellular studies using human umbilical vein endothelial cells (HUVECs) have substantiated these findings. When HUVECs were cultured in the presence of high glucose to mimic hyperglycemic conditions, there was a significant induction of VCAM-1 expression. nih.govresearchgate.net Treatment with pemafibrate was found to significantly reduce this high glucose-induced VCAM-1 expression. nih.govresearchgate.net This indicates a direct protective effect of pemafibrate on endothelial cells under inflammatory stimuli.

Research in other models has also pointed to the anti-inflammatory effects of pemafibrate through VCAM-1 modulation. In atherosclerotic lesions of ApoE2-knock-in mice, pemafibrate administration decreased the gene expression of VCAM-1. Similarly, studies have noted that pemafibrate can decrease the expression of VCAM-1 in a dose-dependent manner, highlighting its potential anti-inflammatory properties. mdpi.comnih.gov The activation of its target, PPARα, is thought to be a key mechanism, as PPARα activation has been shown to decrease the cytokine-induced expression of adhesion molecules like VCAM-1.

Table 1: Effect of Pemafibrate on VCAM-1 Expression in Cellular and Preclinical Models

Model System Condition Effect of Pemafibrate on VCAM-1 Reference
STAM Mice (NASH model) Non-alcoholic steatohepatitis Reduced expression nih.govscispace.com
Human Umbilical Vein Endothelial Cells (HUVECs) High glucose-induced stress Significantly reduced expression nih.govresearchgate.net
ApoE2-Knock-in Mice Atherosclerotic lesions Decreased gene expression

Assessment of Oxidative Stress Markers in Cellular Systems

Pemafibrate has been shown to mitigate oxidative stress in various cellular systems by modulating key markers of this damaging process. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, leading to cellular damage. imrpress.com

In a study involving H9c2 cardiac cells exposed to high glucose and hypoxia/reoxygenation to mimic ischemia-reperfusion injury, pemafibrate treatment demonstrated significant protective effects against oxidative stress. nih.govnih.gov The treatment led to a reduction in mitochondrial reactive oxygen species and malondialdehyde (MDA) levels, which is a marker of lipid peroxidation. nih.govnih.gov Concurrently, pemafibrate enhanced the levels of superoxide (B77818) dismutase (SOD), a critical antioxidant enzyme. nih.govnih.gov

Further research has highlighted the role of pemafibrate in increasing the expression and activity of catalase, another vital antioxidant enzyme. In angiotensin II-stimulated vascular smooth muscle cells, pre-treatment with pemafibrate inhibited ROS production, and this was associated with an increase in catalase activity. Similarly, in a mouse model of fatty acid overload nephropathy, pemafibrate treatment attenuated the increase in 4-hydroxynonenal (B163490) (4-HNE), a marker of tissue oxidative stress, in the kidneys. nih.gov

Table 2: Impact of Pemafibrate on Oxidative Stress Markers

Cellular System/Model Oxidative Stress Marker Effect of Pemafibrate Reference
H9c2 Cardiac Cells (in vitro ischemia-reperfusion model) Mitochondrial Reactive Oxygen Species (ROS) Reduced nih.govnih.gov
H9c2 Cardiac Cells (in vitro ischemia-reperfusion model) Malondialdehyde (MDA) Reduced nih.govnih.gov
H9c2 Cardiac Cells (in vitro ischemia-reperfusion model) Superoxide Dismutase (SOD) Enhanced levels nih.govnih.gov
Human Vascular Smooth Muscle Cells Reactive Oxygen Species (ROS) Inhibited production
Human Vascular Smooth Muscle Cells Catalase Increased activity
Mouse Model (Fatty Acid Overload Nephropathy) 4-hydroxynonenal (4-HNE) Attenuated increase nih.gov

Preclinical Research on Pemafibrate in Animal Models of Metabolic Dysregulation and Associated Conditions

Models of Dyslipidemia and Hypertriglyceridemia

Pemafibrate's effects on lipid metabolism have been a primary focus of preclinical research, utilizing both rodent and primate models that mimic human dyslipidemia.

Rodent Models

Various rat and mouse models have been instrumental in elucidating the lipid-lowering effects of pemafibrate (B1668597).

In Sprague-Dawley rats , pemafibrate has been shown to inhibit the secretion of very low-density lipoprotein (VLDL) and enhance the clearance of triglycerides (TG) by activating lipoprotein lipase (B570770) (LPL). nih.gov It also promotes the expression of the VLDL receptor, which aids in the catabolism of VLDL and its remnants. nih.gov Studies in Sprague-Dawley rats fed a high-fat and high-cholesterol diet to induce metabolic dysfunction-associated steatohepatitis (MASH) demonstrated that pemafibrate treatment significantly reduced triglyceride deposition and lipid absorption in the intestine. nih.gov Furthermore, in bile duct-ligated Sprague-Dawley rats, pemafibrate was suggested to promote transintestinal cholesterol efflux (TICE) by increasing the expression of Abcg5/g8 and inhibiting intestinal cholesterol absorption by decreasing SR-B1 and NPC1L1. nih.gov

Zucker fatty rats , a model of obesity and hyperlipidemia, have also been used to study pemafibrate. In vitro studies using liver samples from these rats showed that pemafibrate reduced the de novo synthesis of triglycerides and cholesterol while increasing beta-oxidation. nih.gov Treatment in these rats also led to a decrease in hepatic TG content and an increase in the expression of genes related to β-oxidation. nih.gov

In db/db mice , a model of type 2 diabetes, pemafibrate treatment for four weeks in those fed a methionine- and choline-deficient diet resulted in decreased levels of triglycerides. nih.gov Another study using streptozotocin (B1681764) (STZ)-induced diabetic mice, a model for type 1 diabetes, found that pemafibrate significantly reduced both triglyceride and non-HDL-cholesterol levels. jst.go.jpnih.gov

Human ApoA-I transgenic mice have been valuable in assessing the impact of pemafibrate on high-density lipoprotein cholesterol (HDL-C). In these mice, pemafibrate administration increased plasma HDL-cholesterol concentrations and human apolipoprotein A-I (ApoA-I) levels. hsa.gov.sgresearchgate.netnih.gov This is significant as ApoA-I is a major component of HDL and plays a crucial role in reverse cholesterol transport. researchgate.netresearchgate.net

Table 1: Effects of Pemafibrate in Rodent Models of Dyslipidemia
Rodent ModelKey FindingsReference
Sprague-Dawley RatsInhibited VLDL secretion, enhanced TG clearance, and increased VLDL receptor expression. Reduced intestinal lipid absorption. nih.govnih.gov
Zucker Fatty RatsReduced de novo synthesis of TGs and cholesterol; increased beta-oxidation. nih.govnih.gov
db/db MiceDecreased triglyceride levels in a diet-induced MASH model. nih.gov
Human ApoA-I Transgenic MiceIncreased plasma HDL-C and human ApoA-I levels. hsa.gov.sgresearchgate.netnih.gov

Primate Models

Preclinical studies have extended to non-human primates to further understand pemafibrate's effects in a species more closely related to humans. In cynomolgus monkeys , the bioavailability of pemafibrate was found to be significantly higher than in Sprague-Dawley rats (87% vs. 15%) after a single oral administration. nih.gov The metabolite profile in the plasma of cynomolgus monkeys also differed from that of rats, suggesting that monkeys may be a more suitable animal model for pharmacokinetic studies relevant to humans. nih.gov

Comparative Efficacy Studies with Conventional Fibrates in Lipid Parameter Modulation

Numerous preclinical studies have compared the efficacy of pemafibrate to conventional fibrates, most notably fenofibrate (B1672516). These studies have consistently demonstrated that pemafibrate possesses a more potent and selective PPARα modulatory activity.

In preclinical investigations, pemafibrate exhibited a more robust effect on reducing triglycerides and increasing HDL-C than fenofibrate. nih.govnih.gov For instance, in a rat model of hypertriglyceridemia, pemafibrate showed a significantly greater triglyceride-lowering effect compared to fenofibrate. nih.gov Furthermore, in transgenic apoE2 mice, pemafibrate increased HDL-C levels more markedly than fenofibrate. nih.gov In human ApoA-I transgenic mice, pemafibrate treatment resulted in a greater increase in plasma h-apoAI levels than fenofibrate treatment. researchgate.net Head-to-head studies have indicated that pemafibrate is more efficacious than fenofibrate in lowering certain lipid species, which may be related to its superior selectivity and potency toward PPARα. alzdiscovery.orgalzdiscovery.org Pemafibrate is over 2500 times more potent than fenofibrate in activating PPARα. alzdiscovery.orgalzdiscovery.org

Table 2: Comparative Efficacy of Pemafibrate and Fenofibrate in Preclinical Models
Animal ModelParameterObservationReference
Hypertriglyceridemic RatsTriglyceride LoweringPemafibrate had a ~2-fold greater effect than fenofibrate. nih.gov
Transgenic apoE2 MiceHDL-C IncreasePemafibrate was more effective than fenofibrate. nih.gov
Human ApoA-I Transgenic MiceApoA-I IncreasePemafibrate led to a greater increase in plasma h-apoAI than fenofibrate. researchgate.net

Models of Steatotic Liver Disease (SLD) and Nonalcoholic Steatohepatitis (NASH)

The therapeutic potential of pemafibrate has also been evaluated in animal models of steatotic liver disease, a condition often associated with metabolic dysregulation.

Diet-Induced Rodent Models

Diet-induced models are crucial for studying the progression of SLD and NASH. In a diet-induced rodent model of NASH, pemafibrate was shown to improve obesity, dyslipidemia, and liver dysfunction. researchgate.net

In the AMLN (Amylin liver NASH) mouse model , pemafibrate increased the ATP content of the liver and enhanced energy expenditure. alzdiscovery.orgalzdiscovery.org It also stimulated lipid turnover and reduced steatosis. alzdiscovery.orgalzdiscovery.org An improvement in insulin (B600854) sensitivity was also noted in this model, potentially linked to increased expression and serum levels of FGF21. alzdiscovery.orgalzdiscovery.org

Alcohol-Associated Liver Disease (ALD) Models

Currently, there is a lack of specific preclinical research data focusing on the effects of pemafibrate racemate in animal models of Alcohol-Associated Liver Disease (ALD) within the provided search results. The existing studies have primarily concentrated on models of dyslipidemia, NASH, and other metabolic disorders not directly induced by alcohol.

Effects on Hepatic Steatosis, Inflammation, and Fibrosis Markers

Preclinical investigations in various animal models of non-alcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) have demonstrated the potential of pemafibrate to ameliorate liver pathology. In mouse models of NAFLD/NASH, treatment with pemafibrate has been shown to improve liver histology by attenuating hepatic steatosis (fatty liver), hepatocyte ballooning, inflammation, and fibrosis. nih.govnih.gov

Further mechanistic insights come from studies using specific genetic and diet-induced mouse models. In the STAM™ mouse model of NASH, pemafibrate was found to decrease the expression of genes related to fibrosis and cell adhesion molecules that are involved in the infiltration of immune cells into the liver, an effect noted in male mice. alzdiscovery.orgalzdiscovery.org In the Amylin liver NASH (AMLN) mouse model, pemafibrate treatment stimulated lipid turnover and reduced steatosis. alzdiscovery.orgalzdiscovery.org These findings suggest that pemafibrate acts on multiple facets of NASH pathogenesis, including fat accumulation, inflammation, and the fibrotic process.

Summary of Pemafibrate's Effects on Hepatic Pathophysiology in Animal Models

Animal ModelKey FindingsReference
NAFLD/NASH Mouse ModelsImproved liver histology (attenuated steatosis, ballooning, inflammation, and fibrosis). nih.govnih.gov
MASH Model MiceDecreased collagen 1α1 mRNA expression; reduced ALT levels and inflammation-related gene expression. researchgate.net
STAM™ Mouse Model (NASH)Reduced expression of fibrosis-related genes and cell adhesion molecules (in males). alzdiscovery.orgalzdiscovery.org
AMLN Mouse Model (NASH)Stimulated lipid turnover and reduced steatosis. alzdiscovery.orgalzdiscovery.org
Diet-Induced Rodent Model (NASH)Improved liver dysfunction and overall pathological condition of NASH. researchgate.net

Modulation of Liver ATP Content and Energy Expenditure

Beyond its effects on liver structure and inflammation, pemafibrate has been shown to influence hepatic energy metabolism in preclinical models. In the AMLN mouse model, administration of pemafibrate led to an increase in the adenosine (B11128) triphosphate (ATP) content within the liver. alzdiscovery.orgalzdiscovery.org

Effects of Pemafibrate on Hepatic Energy Metabolism

Animal ModelParameterEffectProposed MechanismReference
AMLN Mouse ModelLiver ATP ContentIncreasedInduction of UCP3 in the liver (in males) alzdiscovery.orgalzdiscovery.org
Energy ExpenditureEnhanced researchgate.netalzdiscovery.orgalzdiscovery.org

Models of Atherosclerosis and Vascular Pathophysiology

Atherosclerotic Lesion Progression in Genetically Modified Mouse Models (e.g., ApoE2KI Mice, Ldlr-null Mice)

The therapeutic potential of pemafibrate has been evaluated in established genetically modified mouse models of atherosclerosis, which are prone to developing vascular lesions. jax.orgjax.org In human apolipoprotein E2 knock-in (ApoE2KI) mice fed a high-fat, high-cholesterol Western diet, pemafibrate administration significantly reduced the development of atherosclerotic lesions in the aorta. nih.govnih.govnih.gov

In low-density lipoprotein receptor-null (Ldlr-null) mice, another model susceptible to diet-induced atherosclerosis, pemafibrate also demonstrated anti-atherogenic effects. When these mice were fed a high-fat, high-cholesterol diet, pemafibrate treatment significantly decreased the area of lipid deposition within the aortic sinus. nih.gov Extending these findings to a large animal model, a study using Ldlr-null pigs with mechanically induced coronary artery injury found that pemafibrate treatment was associated with a reduction in inflammatory responses within the vessel wall. researchgate.net

Impact of Pemafibrate on Atherosclerosis in Genetically Modified Animal Models

Animal ModelKey Effects on AtherosclerosisReference
ApoE2KI Mice (Western Diet)Reduced aortic atherosclerotic lesion burden. nih.gov
Ldlr-null Mice (High-Fat/Cholesterol Diet)Significantly reduced lipid deposition area within the aortic sinus. nih.gov
Ldlr-null Pigs (with Coronary Balloon Injury)Inhibited inflammatory responses in the coronary artery. researchgate.net

Impact on Fibrinogen Levels and Inflammatory Markers in Vascular Tissue

Elevated plasma fibrinogen is recognized as a risk factor for cardiovascular events. mdpi.com Preclinical studies indicate that pemafibrate can reduce fibrinogen levels. nih.govalzdiscovery.org The mechanism is thought to involve the inhibition of fibrinogen gene expression via the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). researchgate.net

Pemafibrate also exerts direct anti-inflammatory effects within the vascular tissue. In atherosclerotic lesions of ApoE2KI mice, pemafibrate treatment significantly lowered the mRNA expression of several key inflammatory markers, including the macrophage marker F4/80, Vascular Cell Adhesion Molecule 1 (VCAM-1), and Interleukin-6 (IL-6). nih.govnih.gov In Ldlr-null mice, a reduction in the MOMA-2-positive area within plaques suggested an inhibition of macrophage infiltration. nih.gov Furthermore, in a large animal model using Ldlr-null pigs, pemafibrate significantly decreased the coronary artery mRNA levels of pro-inflammatory and tissue-remodeling factors such as C-Jun, Nuclear Factor kappa B (NF-κB), and Matrix Metalloproteinase-9 (MMP-9). researchgate.net

Modulation of Fibrinogen and Vascular Inflammatory Markers by Pemafibrate

MarkerEffectModel SystemReference
FibrinogenReducedPreclinical Models nih.govalzdiscovery.org
F4/80 mRNAReducedAtherosclerotic Lesions (ApoE2KI Mice) nih.govnih.gov
VCAM-1 mRNAReducedAtherosclerotic Lesions (ApoE2KI Mice) nih.govnih.gov
IL-6 mRNAReducedAtherosclerotic Lesions (ApoE2KI Mice) nih.govnih.gov
Macrophage Infiltration (MOMA-2)InhibitedAortic Plaques (Ldlr-null Mice) nih.gov
C-Jun, NF-κB, MMP-9 mRNADecreasedCoronary Artery (Ldlr-null Pigs) researchgate.net

Neurobiological Investigations in Animal Models

Modulation of Hippocampal Synaptic Plasticity

Neurobiological research has uncovered a potential role for pemafibrate in modulating brain function, specifically synaptic plasticity, a key cellular mechanism underlying learning and memory. elifesciences.org In studies using the 5XFAD transgenic mouse model of Alzheimer's disease, pemafibrate treatment was found to have a neuroprotective effect by improving hippocampal synaptic plasticity. alzdiscovery.org

This effect, however, demonstrated a striking sex-specificity. The improvement in synaptic function was observed only in male animals, with no corresponding effect seen in female mice. alzdiscovery.orglife-science-alliance.org The mechanism for this disparity appears to be linked to the expression levels of PPARα in the brain, which is approximately two times higher in males. alzdiscovery.orglife-science-alliance.org The activation of PPARα by pemafibrate leads to an increased expression of the GluA1 subunit of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. alzdiscovery.orglife-science-alliance.orgresearchgate.net This upregulation of GluA1 is critical for enhancing long-term potentiation (LTP), a primary mechanism of synaptic plasticity. alzdiscovery.orglife-science-alliance.org Therefore, the beneficial effects of pemafibrate on hippocampal plasticity are mediated by PPARα in a sex-dependent manner. life-science-alliance.orgnih.gov

Sex-Specific Effects of Pemafibrate on Hippocampal Synaptic Plasticity

SexEffect on Hippocampal Synaptic Plasticity (5XFAD Mice)Key Molecular ChangeReference
MaleImprovedIncreased expression of AMPA receptor subunit GluA1 alzdiscovery.orglife-science-alliance.org
FemaleNo effectNo significant change in GluA1 expression alzdiscovery.orglife-science-alliance.org

Attenuation of Neuroinflammation

Preclinical evidence suggests that this compound possesses anti-neuroinflammatory properties. In in vitro studies using microglial cells, pemafibrate has been shown to mitigate the production of pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNFα), following stimulation with lipopolysaccharide (LPS). alzdiscovery.orgalzdiscovery.org This anti-inflammatory action is dependent on the activation of peroxisome proliferator-activated receptor alpha (PPARα). alzdiscovery.orgalzdiscovery.org

Animal models have further substantiated these findings. In a murine model of neovascular age-related macular degeneration, oral administration of pemafibrate suppressed pathological choroidal neovascularization and was associated with a reduction in ocular microglial activation. peerj.comnih.gov Specifically, a decrease in the expression of Iba1, a microglial marker, was observed in the choroidal neovascularization lesions of pemafibrate-treated mice. peerj.comnih.gov The preventive effects of pemafibrate on choroidal neovascularization are thought to be mediated, at least in part, by the inhibition of activated microglia. peerj.comnih.gov Other research in rodent models of retinopathy has also pointed to the anti-inflammatory effects of pemafibrate. mdpi.comnih.gov

Table 1: Effects of Pemafibrate on Neuroinflammatory Markers in Preclinical Models

Model Key Findings Reference
Microglial cell culture (in vitro) Mitigated LPS-stimulated production of IL-6, IL-1β, and TNFα. alzdiscovery.orgalzdiscovery.org
Murine model of neovascular AMD Suppressed choroidal neovascularization and reduced ocular microglial activation (Iba1 expression). peerj.comnih.gov

Sex-Specific Differences in Central Nervous System Effects

Research has uncovered significant sex-specific differences in the central nervous system effects of pemafibrate, particularly concerning synaptic plasticity. In a transgenic mouse model of cognitive impairment (5XFAD), pemafibrate was found to have a neuroprotective effect by improving hippocampal synaptic plasticity; however, this beneficial effect was observed exclusively in male animals. alzdiscovery.orgalzdiscovery.org

This male-specific improvement in synaptic function is attributed to higher expression levels of PPARα in the male brain. alzdiscovery.orgalzdiscovery.orgnih.gov Studies have shown that PPARα expression is approximately two times higher in the male hippocampus compared to the female hippocampus. alzdiscovery.orgnih.gov Consequently, the modulation of PPARα by pemafibrate has a more pronounced impact on synaptic function in males. alzdiscovery.orgalzdiscovery.org In male 5XFAD mice, pemafibrate treatment was shown to improve long-term potentiation (LTP), a key mechanism of synaptic plasticity. nih.govresearchgate.netlife-science-alliance.org Conversely, pemafibrate had no discernible effect on synaptic plasticity in female mice. alzdiscovery.orgalzdiscovery.orgnih.gov The activation of PPARα by pemafibrate leads to an increased expression of the glutamate (B1630785) AMPA receptor subunit GluA1, which is crucial for synaptic plasticity mechanisms like LTP. alzdiscovery.orgnih.gov

Table 2: Sex-Specific Effects of Pemafibrate on Synaptic Plasticity in 5XFAD Mice

Sex Effect on Hippocampal Synaptic Plasticity (LTP) Underlying Mechanism Reference
Male Improvement Higher PPARα expression in the brain, leading to increased GluA1 expression. alzdiscovery.orgalzdiscovery.orgnih.govresearchgate.netlife-science-alliance.org
Female No effect Lower PPARα expression in the brain. alzdiscovery.orgalzdiscovery.orgnih.gov

Renal Pathophysiology Studies in Animal Models

Preclinical studies in animal models suggest that pemafibrate may exert renoprotective effects by addressing lipid deposition in the kidneys. In a mouse model of fatty acid overload nephropathy (FAON), administration of pemafibrate was shown to decrease the renal content of free fatty acids. nih.gov This reduction in lipid accumulation is associated with the attenuation of tubular injury. nih.gov

The mechanism underlying this effect is linked to the upregulation of genes involved in renal fatty acid metabolism. nih.gov By activating PPARα, pemafibrate enhances the expression of genes responsible for fatty acid transport and oxidation within the kidney, thereby preventing the lipotoxicity that can lead to renal injury. nih.govmdpi.com In a mouse model of nonalcoholic steatohepatitis (NASH), pemafibrate was also observed to reduce liver triglyceride levels, which can have systemic benefits that indirectly affect renal health. caymanchem.com Furthermore, in a diet-induced obesity mouse model, pemafibrate was shown to reduce lipid content in various tissues, contributing to improved metabolic profiles that could alleviate renal stress. researchgate.net

Pemafibrate has demonstrated the ability to reduce oxidative stress in the kidneys in animal models of renal pathophysiology. In a mouse model of fatty acid overload nephropathy, pemafibrate treatment attenuated the increase in 4-hydroxynonenal (B163490) (4-HNE), a marker of tissue oxidative stress, in the kidneys. nih.gov

This reduction in oxidative stress is accompanied by an increase in the expression of antioxidant enzymes. nih.gov The renoprotective effects of pemafibrate are, therefore, partly attributed to its ability to bolster the kidney's antioxidant defenses. nih.govmdpi.com In db/db mice, a model of type 2 diabetes, pemafibrate was found to reduce the expression of NOX4, an enzyme involved in the production of reactive oxygen species, and attenuate oxidative stress-induced renal damage. d-nb.info This effect was associated with a reduction in diacylglycerol content and subsequent inhibition of protein kinase C (PKC) activity in the kidneys. d-nb.info

Table 3: Effects of Pemafibrate on Renal Oxidative Stress Markers

Animal Model Marker of Oxidative Stress Effect of Pemafibrate Reference
Fatty Acid Overload Nephropathy (FAON) mice 4-hydroxynonenal (4-HNE) Decreased nih.gov
db/db mice NOX4 expression Decreased d-nb.info

Effects on Lipid Deposition in Kidney Tissue

Systemic Metabolic Effects Beyond Lipid Modulation

Beyond its primary effects on lipid metabolism, pemafibrate has been shown to improve insulin sensitivity in various animal models of metabolic disease. In a diet-induced obesity mouse model, pemafibrate administration suppressed weight gain induced by a high-fat diet, reduced plasma glucose and insulin levels, and improved obesity-induced metabolic abnormalities. d-nb.infonih.gov

In the AMLN mouse model, which exhibits metabolic abnormalities, pemafibrate treatment led to an improvement in insulin sensitivity. alzdiscovery.orgalzdiscovery.org This effect may be linked to the increased expression and serum levels of fibroblast growth factor 21 (FGF21), a hormone known to have beneficial effects on glucose and lipid metabolism. alzdiscovery.orgalzdiscovery.org Furthermore, studies using hyperinsulinemic-euglycemic clamps in animal models have demonstrated that pemafibrate can significantly enhance the rate of hepatic glucose uptake, thereby improving insulin resistance. nih.gov In mouse models of insulin resistance, PPARα activation by agents like pemafibrate has been shown to improve glucose homeostasis by decreasing endogenous glucose production and reducing lipid content in both adipose and non-adipose tissues. researchgate.net

Influence on Energy Homeostasis and Body Weight Dynamics

Preclinical research in various animal models of metabolic dysregulation has demonstrated that pemafibrate exerts significant effects on energy homeostasis and body weight. These studies highlight its potential to counteract diet-induced obesity and associated metabolic disturbances by modulating key pathways involved in energy expenditure and fat metabolism, largely independent of changes in food consumption.

In diet-induced obesity mouse models, pemafibrate administration has been shown to effectively suppress the body weight gain associated with a high-fat diet. mdpi.com This effect is not attributed to a reduction in appetite, as studies have noted no significant changes in food intake between pemafibrate-treated groups and control groups. mdpi.comnih.gov The reduction in body weight is accompanied by a visible decrease in adiposity and a quantifiable reduction in the weight of both epididymal and subcutaneous adipose tissue. mdpi.comnih.gov

The primary mechanism underlying these effects appears to be a significant increase in whole-body energy expenditure. nih.govresearchgate.net Studies using indirect calorimetry have revealed that animals treated with pemafibrate exhibit higher oxygen consumption (VO₂) and carbon dioxide production (VCO₂), indicative of an elevated metabolic rate. nih.gov This enhancement of energy expenditure is linked to the upregulation of genes involved in thermogenesis and fatty acid β-oxidation. mdpi.commdpi.com

The following tables summarize the key findings from preclinical animal studies on the effects of pemafibrate on body weight and energy expenditure.

Table 1: Effects of Pemafibrate on Body Weight and Adipose Tissue in Animal Models

Animal Model Key Findings Reference(s)
High-Fat Diet (HFD)-Induced Obese Mice Significantly suppressed HFD-induced body weight gain. mdpi.com
Reduced weight of epididymal and subcutaneous adipose tissue. nih.gov
Inhibited body weight gain when included in a high-fat diet. invivochem.com

Table 2: Effects of Pemafibrate on Energy Homeostasis Parameters in Animal Models

Parameter Animal Model Effect of Pemafibrate Mechanism/Associated Findings Reference(s)
Energy Expenditure Diet-Induced Rodent Model of NASH Significantly increased. Increased O₂ consumption and CO₂ production. nih.govresearchgate.net
AMLN Mouse Model Enhanced energy expenditure. Induction of UCP3 in the liver. alzdiscovery.org
High-Fat Diet (HFD)-Induced Obese Mice Increased energy expenditure. Upregulation of genes for thermogenesis and fatty acid β-oxidation. mdpi.commdpi.com
Hepatic ATP Content Diet-Induced Rodent Model of NASH Significantly increased. - nih.gov
UCP3 Expression Diet-Induced Rodent Model of NASH Upregulated in the liver. Increased protein levels of UCP3. nih.govresearchgate.net
FGF21 Levels High-Fat Diet (HFD)-Induced Obese Mice Markedly increased hepatic expression and plasma levels. Contributes to weight loss effect. mdpi.com

Pharmacokinetic and Biotransformation Research of Pemafibrate in Preclinical Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models

The pharmacokinetic profile of pemafibrate (B1668597) has been characterized in preclinical animal models, primarily focusing on rats and monkeys. Studies reveal significant species differences in oral bioavailability. Following a single oral administration, the bioavailability of pemafibrate was determined to be 15% in Sprague-Dawley rats and substantially higher at 87% in cynomolgus monkeys. nih.govnih.govresearchgate.net This highlights variability in absorption and/or first-pass metabolism between these species.

In terms of distribution and elimination, pemafibrate is predominantly metabolized by the liver. nih.govalzdiscovery.orgd-nb.infonih.gov Unlike conventional fibrates which are often excreted via the kidneys, pemafibrate and its metabolites are primarily excreted into the bile. nih.govd-nb.infonih.govkjg.or.krnih.gov This route of elimination is a distinguishing characteristic of the compound's disposition profile. alzdiscovery.orgalzdiscovery.org In humans, it is estimated that only 14.5% of the compound is excreted in the urine, with less than 0.5% being the unmetabolized form. nih.govnih.gov Preclinical investigations in various animal models support this liver-centric clearance mechanism. alzdiscovery.orgnih.govalzdiscovery.org

Table 1: Oral Bioavailability of Pemafibrate in Preclinical Models

Species Bioavailability
Sprague-Dawley Rat 15%
Cynomolgus Monkey 87%

Data sourced from references nih.govnih.govresearchgate.net.

Identification of Metabolic Pathways and Metabolite Profiles (e.g., Demethylated, Dearylated, N-dealkylated, Benzylic Oxidative Forms)

In vitro and in vivo studies in preclinical systems have identified several key metabolic pathways for pemafibrate. The primary transformations involve oxidation and conjugation reactions. nih.govresearchgate.netresearchgate.net

Hepatocytes from rats, monkeys, and humans have all been shown to biotransform pemafibrate into its demethylated form, designated as M1. nih.govnih.govresearchgate.net Further metabolism leads to a variety of other metabolites. The major identified metabolic pathways include:

Demethylation: The conversion of pemafibrate to its O-demethylated form (M1). nih.govresearchgate.net

Dearylation/Dicarboxylic Acid Formation: Metabolites M2 and M3 are identified as dearylated and dicarboxylic acid forms. nih.govresearchgate.net

N-dealkylation: This pathway results in the formation of the N-dealkylated metabolite, M4. nih.govresearchgate.net

Benzylic Oxidation: The formation of M5 occurs through oxidation at the benzylic position. nih.govresearchgate.net

Glucuronidation: In humans, a glucuronide conjugate mixture of dicarboxylated and N-dealkylated forms has also been noted as a plasma metabolite. jst.go.jp

The collective findings from these studies indicate that pemafibrate undergoes extensive metabolism through several parallel pathways, leading to a complex metabolite profile in plasma and excreta. nih.govresearchgate.net

Species-Specific Differences in Metabolism and Disposition (e.g., Rodents vs. Primates)

Significant species-specific differences have been observed in the metabolic disposition of pemafibrate, particularly between rodents (rats) and primates (monkeys). nih.govresearchgate.net These differences are most evident in the plasma metabolite profiles following administration.

In Sprague-Dawley rats, the parent (unmetabolized) pemafibrate is the major circulating component, accounting for 29% of the area under the curve (AUC) of total radioactivity in plasma. nih.govnih.govresearchgate.net This suggests a slower or less extensive metabolism in this species compared to primates.

Conversely, in cynomolgus monkeys, the metabolic conversion is far more extensive, and the parent compound represents only a minor fraction (3%) of the circulating radioactivity. nih.govnih.govresearchgate.net In monkeys, the major circulating entities are metabolites. nih.govd-nb.info The most abundant metabolites in monkey plasma are the N-dealkylated form (M4), which accounts for 21% of the AUC, the dearylated/dicarboxylic acid forms (M2/3) at 15%, and the benzylic oxidative form (M5) at 9%. nih.govnih.govresearchgate.net

These pronounced differences in the plasma metabolite profiles between rats and monkeys are crucial for the interpretation of preclinical data. nih.govnih.gov The metabolic profile in cynomolgus monkeys is suggested to be more representative of the human pharmacokinetic profile, making them a more suitable animal model for further studies. nih.govnih.govresearchgate.net

Table 2: Relative Abundance of Pemafibrate and its Major Metabolites in Plasma (% of Total Radioactivity AUC)

Compound/Metabolite Sprague-Dawley Rat Cynomolgus Monkey
Pemafibrate (Unchanged) 29% 3%
M1 (Demethylated) - -
M2/3 (Dearylated/Dicarboxylic) - 15%
M4 (N-dealkylated) - 21%
M5 (Benzylic Oxidative) - 9%

Data sourced from references nih.govnih.govresearchgate.netd-nb.info. Note: Specific percentages for metabolites in rat plasma were not detailed in the same manner.

Liver-Centric Metabolism and Biliary Excretion Mechanisms

The liver is the principal site of pemafibrate metabolism. nih.govalzdiscovery.orgnih.govnih.gov Its activation of hepatic peroxisome proliferator-activated receptor alpha (PPARα) is central to its mechanism of action, and its disposition is likewise liver-centric. alzdiscovery.org In vitro studies using hepatocytes from rats, monkeys, and humans confirm the liver's role in biotransforming pemafibrate. nih.govresearchgate.net

A defining pharmacokinetic feature of pemafibrate is its primary route of elimination. Unlike many conventional fibrates that rely on renal clearance, pemafibrate is predominantly metabolized in the liver and subsequently excreted into the bile. nih.govd-nb.infonih.govkjg.or.kr This leads to primary elimination via the feces. alzdiscovery.org This characteristic has been consistently reported across preclinical and clinical findings, indicating that renal function has a minimal impact on the systemic exposure of the compound. alzdiscovery.orgnih.govalzdiscovery.org The biliary excretion mechanism is a key differentiator for pemafibrate's pharmacokinetic profile compared to other drugs in its class. nih.govnih.gov

Drug Discovery and Development Strategies for Pparα Modulators

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles for Selective PPARα Agonists

The development of pemafibrate (B1668597) was a direct result of extensive structure-activity relationship (SAR) studies aimed at creating a highly potent and selective PPARα agonist. researchgate.netmdpi.com The core concept was to move beyond the limitations of first-generation fibrates, which had lower potency and selectivity, leading to off-target effects. d-nb.infonih.gov

The molecular design of pemafibrate is characterized by its unique Y-shaped structure, which is a departure from the more linear structure of older fibrates like fenofibrate (B1672516). d-nb.infoalzdiscovery.org This Y-shape allows pemafibrate to bind more effectively to the correspondingly Y-shaped ligand-binding pocket of PPARα. d-nb.infonih.gov This snug fit, likened to a key in a lock, induces a specific conformational change in the PPARα structure, leading to strong and selective activation. d-nb.infonih.gov

Key structural features contributing to pemafibrate's high potency and selectivity include:

A Carboxylic Acid Group: This acidic region is a common feature among PPARα agonists and is crucial for its activity. d-nb.info

A Benzoxazole (B165842) Ring: The insertion of a 2-aminobenzoxazole (B146116) ring into the fibric acid skeleton was a critical modification. d-nb.infonih.gov

A Phenoxyalkyl Side-Chain: The addition of this group further enhanced the molecule's binding affinity and selectivity. d-nb.inforesearchgate.net

These modifications resulted in a compound with over 2,500 times stronger PPARα activation than fenofibric acid, the active form of fenofibrate. d-nb.infonih.gov Furthermore, pemafibrate exhibits remarkable selectivity, with over 5,000-fold preference for PPARα over PPARγ and over 11,000-fold for PPARα over PPARδ. d-nb.infonih.gov

EC50 Values for Pemafibrate Racemate and its Selectivity

This table shows the half-maximal effective concentration (EC50) of this compound for different human PPAR subtypes, highlighting its high selectivity for PPARα.

Compoundh-PPARα EC50 (nM)h-PPARγ EC50 (µM)h-PPARδ EC50 (µM)
This compound1>101.7

Synthetic Methodologies and Chemical Route Development for Pemafibrate and its Analogues

The synthesis of pemafibrate involves a multi-step process that has been refined to ensure the production of the desired enantiomer with high purity. One described synthesis starts from the enantiopure (S)-2-hydroxybutyrolactone. nih.gov This starting material undergoes a ring-opening reaction, followed by a series of steps including hydrogenative reduction and the addition of a triflate group. nih.govresearchgate.net A key step involves the inversion of configuration to yield the final pemafibrate structure. nih.gov

Another synthetic approach involves the cyclization of a urea (B33335) derivative in a biphasic mixture to form a quinazolinone racemate, which serves as a precursor. researchgate.net These synthetic routes are designed to be efficient and scalable for pharmaceutical production. The development of analogues would likely involve modifications to the key structural components, such as the benzoxazole ring or the phenoxyalkyl side-chain, to further explore the SAR and optimize pharmacological properties.

Key Synthetic Steps for Pemafibrate

This table outlines a simplified synthetic pathway for pemafibrate, starting from (S)-2-hydroxybutyrolactone.

Starting MaterialKey IntermediateFinal StepProduct
(S)-2-hydroxybutyrolactoneTriflate derivativeInversion of configurationPemafibrate

Rational Design Approaches for Enhancing Potency and Selectivity in PPARα Activation

The design of pemafibrate is a prime example of rational drug design aimed at maximizing potency and selectivity for PPARα. The process began with the screening of over 1500 compounds to identify candidates with potent and highly selective PPARα activity. nih.gov The core strategy was to create a molecule that would perfectly complement the three-dimensional structure of the PPARα ligand-binding domain. mdpi.com

The Y-shaped structure of pemafibrate was intentionally designed to fully occupy the Y-shaped cavity of the PPARα ligand-binding pocket. mdpi.comnih.gov This optimal fit leads to a more stable and active conformation of the receptor. mdpi.com The specific chemical groups on pemafibrate, including the benzoxazole and phenoxyalkyl moieties, were chosen to create strong and specific interactions with the amino acid residues within the binding pocket. d-nb.infomdpi.com This rational approach contrasts with the more serendipitous discovery of earlier fibrates. semanticscholar.org

The result of this targeted design is a molecule that not only binds with high affinity but also induces a specific downstream signaling cascade. Upon binding, pemafibrate promotes the recruitment of co-activators, such as PGC-1α, which are essential for the transcriptional activation of genes involved in lipid metabolism. d-nb.infonih.gov This precise mechanism of action is what defines pemafibrate as a selective PPARα modulator (SPPARMα). nih.gov

Comparative Analysis of Pemafibrate Development with First-Generation Fibrates in Drug Development Paradigms

The development of pemafibrate represents a significant paradigm shift compared to the development of first-generation fibrates like clofibrate (B1669205) and fenofibrate. nih.govnih.gov The discovery of older fibrates was largely based on observational findings of lipid-lowering effects, without a clear understanding of their mechanism of action at the time. d-nb.infonih.gov It was only later discovered that their effects were mediated through PPARα activation. d-nb.info

In contrast, the development of pemafibrate was mechanism-driven from the outset. frontiersin.orgdntb.gov.ua It was built upon the knowledge of the PPARα receptor structure and function, with the explicit goal of creating a highly selective and potent agonist. mdpi.comnih.gov This shift from a "phenotypic screening" approach to a "target-based" or "rational design" approach is a hallmark of modern drug discovery.

This difference in development paradigms is reflected in the pharmacological profiles of the drugs. First-generation fibrates are considered relatively weak and non-selective PPARα agonists, which can lead to a higher incidence of off-target effects. d-nb.inforesearchgate.netmdpi.com Pemafibrate, on the other hand, with its high potency and selectivity, was designed to have a more favorable benefit-risk profile, potentially reducing the side effects associated with older fibrates. d-nb.infomdpi.comnih.gov

Comparison of Drug Development Paradigms: Pemafibrate vs. First-Generation Fibrates

This table highlights the key differences in the drug development approaches for pemafibrate and first-generation fibrates.

FeatureFirst-Generation Fibrates (e.g., Fenofibrate)Pemafibrate
Discovery ApproachPhenotypic screening, serendipitous discoveryRational, target-based design
Mechanism UnderstandingUnderstood retrospectivelyUnderstood from the outset
Selectivity for PPARαLowerVery High
Potency for PPARαWeakerVery Potent

Future Research Directions and Translational Perspectives in Preclinical Studies

Elucidation of Unexplored Molecular Targets and Pathways of Pemafibrate (B1668597) Action

While pemafibrate is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) modulator, its full spectrum of molecular interactions remains an active area of investigation. mdpi.comresearchgate.netpatsnap.com Future research is focused on uncovering targets and pathways that contribute to its pleiotropic effects, independent of or complementary to PPARα activation.

A key area of interest is the fibroblast growth factor 21 (FGF21) pathway. Pemafibrate has been shown to increase serum levels and tissue expression of FGF21, a crucial regulator of metabolic homeostasis. mdpi.commdpi.comnih.gov The upregulation of FGF21 via PPARα may contribute to decreased serum triglycerides and VLDL levels. mdpi.comnih.gov Further studies are needed to fully dissect the FGF21-dependent and -independent effects of pemafibrate on glucose metabolism, insulin (B600854) sensitivity, and energy expenditure.

Beyond its metabolic actions, pemafibrate exhibits significant anti-inflammatory properties. patsnap.com Preclinical studies have shown that it can reduce the expression of the vascular cell adhesion molecule-1 (VCAM-1) and other myeloid cell markers, suggesting a mechanism for preventing non-alcoholic steatohepatitis (NASH) development by potentially reducing myeloid cell recruitment to the liver. scispace.comcapes.gov.br The precise signaling cascades through which pemafibrate modulates these inflammatory markers, and whether this is solely a downstream effect of PPARα activation or involves other receptors, warrants deeper investigation. For instance, studies in human macrophages suggest pemafibrate prevents some inflammatory effects by shifting metabolism from glycolysis to oxidative respiration. nih.gov

Additionally, research into pemafibrate's effects on other cellular processes, such as apoptosis and oxidative stress, is emerging. In models of diabetic myocardial ischemia-reperfusion injury, pemafibrate was found to exert protective effects by reducing apoptosis and oxidative stress, likely through PPARα activation. spandidos-publications.com Exploring these pathways in other organ systems and disease contexts could reveal novel mechanisms of action. The concept of Selective PPARα Modulators (SPPARMα) itself implies that pemafibrate can selectively regulate the transcription of target genes, suggesting it recruits a unique profile of coactivators compared to older fibrates, which could lead to a distinct and more beneficial biological response. nih.govelsevier.es

Development and Utilization of Advanced Animal Models for Complex Metabolic and Organ-Specific Disorders

Translating preclinical findings to clinical success requires robust and relevant animal models. Pemafibrate has been evaluated in various models, each providing unique insights into its therapeutic potential.

Nonalcoholic Fatty Liver Disease (NAFLD) and Steatohepatitis (NASH): Several mouse models have been instrumental in demonstrating pemafibrate's efficacy in liver disease. The STAM™ mouse model, which develops NASH with fibrosis, showed that pemafibrate improved macrophage accumulation and hepatocyte ballooning. scispace.comcapes.gov.br Other diet-induced models of steatohepatitis have also been used, showing improvements in liver function, fatty liver, inflammation, and fibrosis. mdpi.comub.edu Future research will benefit from models that more closely mimic the human condition of metabolic dysfunction-associated steatohepatitis (MASH), particularly those that develop advanced fibrosis and progress to cirrhosis or hepatocellular carcinoma. ub.edubiotech-spain.com A recent study utilized a female rat model of steatotic liver disease (SLD) to show that pemafibrate prevents hepatic steatosis, highlighting its potential for repositioning in this context. ub.edubiotech-spain.com

Diabetes and Related Complications: Streptozotocin (B1681764) (STZ)-induced diabetic mice and rats have been used to study pemafibrate's effects on diabetic dyslipidemia and organ-specific complications. nih.govjst.go.jp These models have shown that pemafibrate can ameliorate endothelial dysfunction and protect against retinal dysfunction. mdpi.comjst.go.jp In a murine model of diabetic retinopathy, pemafibrate administration improved lipid metabolism and protected retinal neural activity. mdpi.comresearchgate.net As research expands into microvascular complications, models that replicate specific aspects of diabetic retinopathy, nephropathy, and neuropathy will be crucial. nih.govresearchgate.net

Atherosclerosis: To investigate anti-atherosclerotic effects, human apoE2 knock-in mice fed a Western diet have been used. nih.govnih.gov In these animals, pemafibrate reduced atherosclerotic lesion area more effectively than fenofibrate (B1672516). nih.gov Future studies could employ models with different genetic backgrounds or those that incorporate other cardiovascular risk factors like hypertension to better understand its vascular protective effects.

The development of next-generation animal models, including those with humanized components or those that allow for the study of sex differences in disease physiology, will be critical for a more nuanced understanding of pemafibrate's therapeutic potential across complex metabolic diseases. ub.edubiotech-spain.com

Integration of Multi-Omics Approaches (Transcriptomics, Epigenomics, Metabolomics, Proteomics) in Preclinical Evaluation

To build a comprehensive picture of pemafibrate's biological effects, future preclinical studies will increasingly rely on the integration of multi-omics technologies. frontiersin.org This approach moves beyond single-endpoint analyses to provide a systems-level understanding of drug action.

Transcriptomics: Global gene expression analysis has already provided significant insights. In the STAM mouse model of NASH, transcriptomics revealed that pemafibrate enhances genes involved in triglyceride hydrolysis, fatty acid β-oxidation, and lipid droplet formation. scispace.comcapes.gov.br In human macrophages, single-cell RNA-sequencing showed that pemafibrate increased the expression of genes related to fatty acid oxidation while preventing some inflammatory effects. nih.gov Future transcriptomic studies could focus on identifying novel downstream target genes and non-coding RNAs regulated by pemafibrate, further clarifying its mechanism of action. mdpi.com

Metabolomics: Metabolomic analyses can identify changes in small-molecule metabolites, offering a direct readout of cellular metabolic status. Studies have begun to apply metabolomics to understand how pemafibrate alters metabolic pathways. metabolomics.seresearchgate.net An integrated analysis of transcriptomics and metabolomics in rats with diet-induced SLD found that pemafibrate administration reverted liver steatosis and profoundly modified fecal bile acid composition and microbiota, without altering whole-body glucose metabolism. metabolomics.se Combining these approaches can link gene expression changes to functional metabolic outcomes, providing a more complete picture of the drug's effect. nih.govfrontiersin.org

Proteomics and Epigenomics: The integration of proteomics will be essential to confirm that changes in gene expression translate to altered protein levels and to identify post-translational modifications that affect protein function. Epigenomic studies, such as analyzing DNA methylation and histone modifications, could uncover how pemafibrate may induce lasting changes in gene expression programs.

By combining these multi-omics datasets, researchers can construct detailed molecular networks to identify key drivers of pemafibrate's therapeutic effects and discover novel biomarkers to predict treatment response. biorxiv.org This integrated systems biology approach is crucial for a deeper preclinical evaluation and for generating new, testable hypotheses. nih.govfrontiersin.org

Investigation of Therapeutic Repositioning Opportunities in Novel Preclinical Disease Contexts

A significant future direction for pemafibrate research lies in therapeutic repositioning—exploring its efficacy in diseases beyond its initial indication for dyslipidemia. ub.edubiotech-spain.com Preclinical data provides a strong rationale for investigating pemafibrate in several novel contexts.

Nonalcoholic Fatty Liver Disease (NAFLD)/Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD): This is the most promising area for repositioning. Numerous preclinical studies in mouse and rat models have shown that pemafibrate improves liver histology, including steatosis, inflammation, and fibrosis. mdpi.comnih.govtermedia.pl It appears to act by enhancing fatty acid oxidation, reducing inflammation, and altering lipid droplet morphology in the liver. scispace.commdpi.com These findings have prompted clinical trials to evaluate pemafibrate's efficacy in patients with NAFLD/NASH. mdpi.comelsevier.es Future preclinical work is aimed at understanding its effects on more advanced stages of liver disease, such as MASH with significant fibrosis. ub.edubiotech-spain.com

Diabetic Microvascular Complications: There is emerging evidence for pemafibrate's potential in treating diabetic retinopathy. clinicaltrials.eu In animal models, it has been shown to protect against retinal dysfunction and reduce pathological neovascularization. mdpi.comnih.gov The proposed mechanisms include improving systemic metabolism and increasing serum FGF21 levels. mdpi.comresearchgate.net Its potential benefits in other microangiopathies associated with diabetes also merit further investigation. researchgate.net

Ischemic Injuries: Preclinical studies have suggested a protective role for pemafibrate in ischemic conditions. In a rat model of type 1 diabetes, pemafibrate reduced the myocardial infarct size following ischemia-reperfusion injury, an effect attributed to its antioxidative and anti-apoptotic properties. spandidos-publications.com Furthermore, analysis from the PROMINENT clinical trial indicated potential therapeutic benefits in microvascular ischemic complications related to peripheral artery disease. researchgate.net These findings open a new avenue for preclinical research into pemafibrate's utility in cardiovascular and peripheral ischemic diseases.

The exploration of pemafibrate in these novel disease contexts, supported by robust preclinical models and mechanistic studies, could significantly expand its therapeutic applications. ub.edubiotech-spain.com

Preclinical Research Findings for Pemafibrate

Area of Study Animal Model Key Findings Reference(s)
NAFLD/NASH STAM Mouse ModelImproved macrophage accumulation, hepatocyte ballooning, and NAFLD activity score; did not reduce total hepatic triglyceride content but altered lipid droplet morphology. scispace.comcapes.gov.br
NAFLD/NASH Diet-Induced Steatohepatitis Mouse ModelReduced liver function test values; improved fatty liver, ballooning, inflammation, and fibrosis. mdpi.com
NAFLD/NASH Female Rat SLD ModelPrevented development of hepatic steatosis; increased fatty acid catabolism and cholesterol clearance. ub.edubiotech-spain.com
Atherosclerosis Human apoE2 Knock-in MouseReduced plasma total cholesterol, non-HDL-C, and triglycerides; markedly reduced atherosclerotic lesion area. nih.gov
Diabetic Retinopathy STZ-Induced Diabetic MouseImproved lipid metabolism, increased serum FGF21, and protected retinal neural activity. mdpi.comresearchgate.net
Endothelial Dysfunction STZ-Induced Diabetic MouseReduced levels of vasoconstrictive eicosanoids and ameliorated endothelial dysfunction. jst.go.jp
Cardiomyocyte Injury T1DM Rat Ischemia-Reperfusion ModelReduced myocardial infarct size; exerted antioxidative and anti-apoptotic effects. spandidos-publications.com

Q & A

Q. What experimental models are commonly used to evaluate pemafibrate racemate’s effects on lipid metabolism and PPARα activation?

Methodological Answer:

  • In vitro : Luciferase reporter assays in HEK293 cells transfected with human PPAR isoforms (α, γ, δ) are standard for measuring transcriptional activation, with EC50 values calculated to assess selectivity .
  • In vivo : Rodent models (e.g., STAM mice for NASH, db/db mice for diabetic dyslipidemia) are used to study triglyceride hydrolysis, β-oxidation, and fibrosis markers. Hepatic gene expression profiling via RNA-seq or microarrays validates mechanistic pathways .

Q. How is the selectivity of this compound for PPARα quantified compared to classical agonists like fenofibrate?

Methodological Answer:

  • Competitive binding assays and fragment molecular orbital (FMO) simulations quantify interaction energies between pemafibrate and PPARα’s ligand-binding domain. Pemafibrate’s EC50 for PPARα (1 nM) is 1,700-fold lower than for PPARδ, confirming selectivity. Comparative structural analysis with fenofibrate reveals unique hydrogen bonding with Ser280 and Tyr314 in PPARα .

Q. What clinical biomarkers are prioritized in pemafibrate trials for metabolic disorders?

Methodological Answer:

  • Primary endpoints include serum triglycerides, HDL-C, and liver enzymes (ALT, AST, GGT). Secondary endpoints involve atherogenic lipoproteins (e.g., remnant lipoprotein cholesterol) and liver fibrosis scores (FAST, FIB-4). MicroRNA clusters in serum are emerging biomarkers for monitoring therapeutic efficacy .

Advanced Research Questions

Q. How should researchers design experiments to assess pemafibrate’s interactions with PPARα agonists/antagonists in mixtures?

Methodological Answer:

  • Use a grid-based concentration matrix for binary mixtures (e.g., pemafibrate + GW6471 antagonist). Measure dose-response curves in luciferase assays and apply additivity models (e.g., concentration addition) to predict synergistic/antagonistic effects. Normalize data to intra- and inter-experimental controls to minimize variability .

Q. What methodologies resolve contradictions between in vitro PPARα activation data and in vivo hepatic outcomes?

Methodological Answer:

  • Conduct ex vivo PPARα activity assays in liver tissue homogenates to confirm target engagement. Compare transcriptomic profiles (e.g., β-oxidation genes like CPT1A) across models. Post hoc analyses of clinical trials can reconcile discrepancies—e.g., pemafibrate’s lack of triglyceride reduction in STAM mice despite improved NASH scores .

Q. How are bridging studies structured to extrapolate racemate data to enantiomer-specific formulations?

Methodological Answer:

  • Pharmacokinetic (AUC, Cmax) and pharmacodynamic (PPARα activation) comparisons between racemate and enantiomers in preclinical models are critical. Use chiral chromatography to isolate enantiomers and validate purity. Justify reduced clinical data requirements via equivalence testing under ICH guidelines .

Q. What best practices ensure rigor in transcriptomic analysis of pemafibrate’s effects on hepatic gene networks?

Methodological Answer:

  • Apply false discovery rate (FDR) correction for bulk RNA-seq data. Use pathway enrichment tools (e.g., DAVID, GSEA) to identify overrepresented PPARα-regulated pathways (e.g., lipid catabolism). Validate key genes (e.g., ACOX1, PDK4) via qRT-PCR in independent cohorts .

Q. What statistical approaches are recommended for post hoc analysis of pemafibrate’s secondary endpoints in clinical trials?

Methodological Answer:

  • Use mixed-effects models to account for longitudinal data (e.g., repeated ALT measurements). Adjust for covariates like baseline triglyceride levels via ANCOVA. Sensitivity analyses (e.g., multiple imputation for missing data) strengthen findings in open-label trials like PROFIT-CKD .

Q. How do computational methods like FMO elucidate pemafibrate’s binding mode to PPARα?

Methodological Answer:

  • FMO calculations decompose interaction energies into residue-specific contributions. Compare binding poses of pemafibrate and fenofibrate using molecular dynamics simulations. Validate predictions with mutagenesis (e.g., PPARα-S280A mutants) and in vitro luciferase assays .

Q. What ethical and methodological considerations apply to open-label vs. double-blind trial designs for pemafibrate?

Methodological Answer:

  • Open-label designs (e.g., PROFIT-CKD) require rigorous blinding of outcome assessors to reduce bias. Use objective biomarkers (e.g., urinary protein/creatinine ratio) as primary endpoints. Justify design choices via systematic reviews of PPARα agonist trial architectures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.